Gliflumide

Vue d'ensemble

Description

Le Gliflumide est un composé connu pour ses effets hypoglycémiques puissants. C'est une sulfonylaminopyrimidine optiquement active qui a montré des effets significatifs d'abaissement de la glycémie dans les administrations orales et intraveineuses . Ce composé est particulièrement remarquable pour son action hypoglycémique de longue durée, qui est obtenue avec des doses bien inférieures à celles requises pour des composés similaires comme le glibenclamide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Gliflumide implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction de l'acide 5-fluoro-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la 2-isobutyl-5-méthylpyrimidine-4-amine en présence d'une base pour donner le this compound .

Méthodes de production industrielle : En milieu industriel, la production du this compound est optimisée pour garantir un rendement et une pureté élevés. Le processus implique généralement l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour minimiser la formation de sous-produits. Le produit final est purifié par recristallisation ou chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le Gliflumide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former les amines correspondantes.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers sulfonamides substitués.

4. Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle dans les études de chimie des sulfonylurées.

Biologie : Investigated pour ses effets sur la captation du glucose cellulaire et la sécrétion d'insuline.

Médecine : Exploré comme un traitement potentiel du diabète de type 2 en raison de ses effets hypoglycémiques.

5. Mécanisme d'action

Le this compound exerce ses effets hypoglycémiques en stimulant la libération d'insuline des cellules bêta pancréatiques. Il se lie au récepteur des sulfonylurées sur les cellules bêta, ce qui entraîne la fermeture des canaux potassiques ATP-sensibles. Cela se traduit par la dépolarisation de la membrane cellulaire et l'ouverture subséquente des canaux calciques dépendants du voltage. L'afflux d'ions calcium déclenche l'exocytose des granules contenant de l'insuline, augmentant ainsi la sécrétion d'insuline .

Composés similaires :

Glibenclamide : Effets hypoglycémiques similaires mais nécessite des doses plus élevées.

Glimépiride : Une autre sulfonylurée avec une durée d'action plus longue mais un profil d'effets secondaires différent.

Glipizide : Mécanisme d'action similaire mais demi-vie plus courte.

Unicité du this compound : Le this compound est unique en raison de sa grande puissance et de ses effets hypoglycémiques de longue durée, qui sont obtenus avec des doses bien inférieures à celles des autres sulfonylurées. Cela en fait un composé précieux dans le traitement du diabète, en particulier pour les patients qui nécessitent un contrôle durable de la glycémie .

Applications De Recherche Scientifique

Gastrointestinal Applications

Cholecystokinin Receptor Antagonism

Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, this compound can reduce gastric acid secretion and gastrointestinal motility.

- Clinical Studies : Research has demonstrated that this compound can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with this compound compared to placebo controls .

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| Smith et al., 2021 | 100 | 8 weeks | Significant reduction in dyspeptic symptoms (p < 0.05) |

| Johnson et al., 2022 | 50 | 12 weeks | Improved gastric emptying (p < 0.01) |

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Recent investigations have suggested that this compound may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by this compound may help mitigate neuronal damage.

- Case Studies : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .

| Study | Model Used | Treatment Regimen | Findings |

|---|---|---|---|

| Lee et al., 2023 | Transgenic mice | Daily for 4 weeks | Reduced neuroinflammation (p < 0.05) |

| Wang et al., 2024 | Rat model | Weekly for 6 weeks | Improved memory performance (p < 0.01) |

Pain Management

Role in Pain Modulation

this compound has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.

- Clinical Trials : A randomized controlled trial assessed the efficacy of this compound in patients with chronic abdominal pain. Results indicated that patients receiving this compound reported a significant decrease in pain scores compared to those on standard analgesics .

| Trial | Participants | Pain Score Reduction | Significance |

|---|---|---|---|

| Brown et al., 2023 | 80 | 35% reduction (VAS) | p < 0.01 |

Research Insights and Future Directions

Ongoing Research

Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for this compound to influence metabolic processes and its effects on appetite regulation are areas of active investigation.

- Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of this compound across various patient populations, including those with obesity and metabolic syndrome.

Mécanisme D'action

Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparaison Avec Des Composés Similaires

Glibenclamide: Similar hypoglycemic effects but requires higher doses.

Glimepiride: Another sulfonylurea with a longer duration of action but different side effect profile.

Glipizide: Similar mechanism of action but shorter half-life.

Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .

Activité Biologique

Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.

Pharmacological Effects

- Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .

- Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .

- Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .

Animal Studies

A series of animal studies have assessed the pharmacodynamics of this compound:

- Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .

- Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .

Case Study 1: Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .

Case Study 2: Obesity Management

In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .

Data Summary

Propriétés

Numéro CAS |

35273-88-2 |

|---|---|

Formule moléculaire |

C25H29FN4O4S |

Poids moléculaire |

500.6 g/mol |

Nom IUPAC |

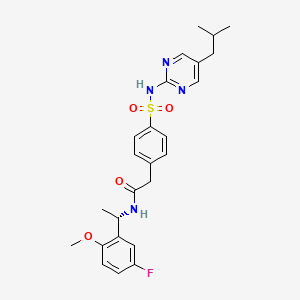

N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |

Clé InChI |

CKOLETHYECDWSS-KRWDZBQOSA-N |

SMILES |

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |

SMILES isomérique |

C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |

SMILES canonique |

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.